molecular formula C23H19N5O2 B2842719 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide CAS No. 1428359-13-0

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

Cat. No. B2842719
CAS RN: 1428359-13-0
M. Wt: 397.438
InChI Key: VJFXXCGQAXSZPL-UHFFFAOYSA-N
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Description

“N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide” is a compound with the molecular formula C16H14N10O . It has a molecular weight of 362.35 g/mol . The compound is part of the pyrazole family, which is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups . It includes a pyrazole ring, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 362.13520511 g/mol . The topological polar surface area of the compound is 129 Ų .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated pyrazole derivatives for their antileishmanial potential. In a recent study , hydrazine-coupled pyrazoles (including our compound) demonstrated potent antipromastigote activity against Leishmania aethiopica. Compound 13, in particular, exhibited remarkable efficacy, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its activity by targeting Lm-PTR1.

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. The same hydrazine-coupled pyrazoles were evaluated for antimalarial effects . Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, suggesting their potential as novel antimalarial agents.

Medicinal Chemistry

The synthesis and structural verification of hydrazine-coupled pyrazoles involve techniques like elemental microanalysis, FTIR, and 1H NMR . Medicinal chemists can further optimize these compounds for improved bioavailability and reduced toxicity.

Molecular Docking Studies

Computational approaches, such as molecular docking, help predict how compounds interact with specific protein targets. Our compound’s interaction with Lm-PTR1 highlights its potential as an antileishmanial agent .

Biochemical Research

Researchers can explore the mechanism of action of hydrazine-coupled pyrazoles. Investigating their impact on cellular pathways, enzymatic processes, and gene expression provides valuable insights for drug discovery.

properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-14-11-15(2)28(27-14)21-12-20(24-13-25-21)26-23(29)22-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)22/h3-13,22H,1-2H3,(H,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFXXCGQAXSZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

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